4-(3-(Azetidin-1-yl)prop-1-yn-1-yl)piperidine dihydrochloride
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Overview
Description
4-(3-(Azetidin-1-yl)prop-1-yn-1-yl)piperidine dihydrochloride is a synthetic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(Azetidin-1-yl)prop-1-yn-1-yl)piperidine dihydrochloride typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Attachment of the Propynyl Group: The propynyl group is introduced via a Sonogashira cross-coupling reaction, which involves the coupling of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Formation of the Piperidine Ring: The piperidine ring is formed through reductive amination or other suitable cyclization methods.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-(3-(Azetidin-1-yl)prop-1-yn-1-yl)piperidine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or azetidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alkanes or alcohols.
Scientific Research Applications
4-(3-(Azetidin-1-yl)prop-1-yn-1-yl)piperidine dihydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial and antitumor agent
Biology: It is used in studies involving enzyme inhibition and protein interactions.
Industry: The compound may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3-(Azetidin-1-yl)prop-1-yn-1-yl)piperidine dihydrochloride involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or disrupt protein-protein interactions, leading to its antimicrobial or antitumor effects . The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: This compound shares structural similarities but has different functional groups and applications.
1-[3-(Indol-1-yl)prop-1-yn-1-yl]phthalazines: These compounds also feature a propynyl group but differ in their core structures and biological activities.
Uniqueness
4-(3-(Azetidin-1-yl)prop-1-yn-1-yl)piperidine dihydrochloride is unique due to its combination of the azetidine, propynyl, and piperidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C11H20Cl2N2 |
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Molecular Weight |
251.19 g/mol |
IUPAC Name |
4-[3-(azetidin-1-yl)prop-1-ynyl]piperidine;dihydrochloride |
InChI |
InChI=1S/C11H18N2.2ClH/c1(8-13-9-2-10-13)3-11-4-6-12-7-5-11;;/h11-12H,2,4-10H2;2*1H |
InChI Key |
QJRYMKFFKAECNG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)CC#CC2CCNCC2.Cl.Cl |
Origin of Product |
United States |
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